molecular formula C11H21N3 B11741736 [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl](propyl)amine

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl](propyl)amine

Cat. No.: B11741736
M. Wt: 195.30 g/mol
InChI Key: YPEFOBBXDDADEW-UHFFFAOYSA-N
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Description

(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a pyrazole ring substituted with a 3-methyl-1-propyl group and a propylamine group. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-propyl-1H-pyrazole with propylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazol-4-ylamine: A similar compound with a different substitution pattern on the pyrazole ring.

    3-methyl-1-phenyl-1H-pyrazol-5-amine: Another pyrazole derivative with a phenyl group instead of a propyl group.

Uniqueness

(3-methyl-1-propyl-1H-pyrazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(3-methyl-1-propylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-6-12-8-11-9-14(7-5-2)13-10(11)3/h9,12H,4-8H2,1-3H3

InChI Key

YPEFOBBXDDADEW-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CN(N=C1C)CCC

Origin of Product

United States

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